molecular formula C15H15NO B1392195 3-(2,5-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187171-79-4

3-(2,5-Dimethylbenzoyl)-4-methylpyridine

Cat. No.: B1392195
CAS No.: 1187171-79-4
M. Wt: 225.28 g/mol
InChI Key: VLWXTAWCYFLWHZ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 2,5-dimethylbenzoyl moiety at the 3-position. This structure combines aromatic and acyl functional groups, making it relevant in pharmaceutical synthesis, particularly as a precursor or intermediate in drug development.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-11(2)13(8-10)15(17)14-9-16-7-6-12(14)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWXTAWCYFLWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222009
Record name (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-79-4
Record name (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylbenzoyl)-4-methylpyridine typically involves the reaction of 2,5-dimethylbenzoyl chloride with 4-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyridines.

Scientific Research Applications

3-(2,5-Dimethylbenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Positioning in Pyridine Derivatives

The 4-methylpyridine core of the compound is structurally analogous to lutidines (dimethylpyridines), which differ in substituent positions:

Compound Name CAS Number Substituent Positions Key Applications/Properties
2,5-Lutidine (2,5-dimethylpyridine) 108-47-4 2,5-dimethyl Solvent, ligand in coordination chemistry
2,4-Lutidine 108-47-4 2,4-dimethyl Catalyst in organic synthesis
3-(2,5-Dimethylbenzoyl)-4-methylpyridine - 3-(2,5-dimethylbenzoyl), 4-methyl Pharmaceutical intermediate

Acylated Pyridine Derivatives

The 2,5-dimethylbenzoyl group distinguishes the compound from other acylpyridines:

Compound Name CAS Number Acyl Group Notable Properties
3,5-Dimethylbenzoyl chloride 1300-73-8 3,5-dimethylbenzoyl Precursor for acyltransfer reactions
This compound - 2,5-dimethylbenzoyl Discontinued pharmaceutical intermediate

Key Insight : The ortho-methyl groups in the benzoyl moiety (2,5-dimethyl) may introduce steric effects that reduce electrophilicity compared to para-substituted analogs, impacting reactivity in nucleophilic acyl substitution.

Quinoline and Quinazoline Derivatives

Compound Class Example Structure Applications
Quinoline derivatives 8-Hydroxyquinoline Antimicrobial agents, metal chelators
Quinazoline derivatives Gefitinib Tyrosine kinase inhibitors (anticancer)
This compound - Discontinued pharmaceutical intermediate

Key Insight: The lack of a fused benzene ring (as in quinolines) may limit π-π stacking interactions critical for binding to biological targets, reducing its utility in drug design compared to fused heterocycles.

Research Findings and Limitations

  • Synthetic Challenges : The discontinued status of this compound hints at scalability or purity issues, possibly due to side reactions during benzoylation of 4-methylpyridine .
  • Biological Activity: No direct data is available, but methyl and benzoyl groups typically enhance lipophilicity, which could improve membrane permeability compared to unsubstituted pyridines.
  • Comparative Reactivity : The 2,5-dimethylbenzoyl group may offer slower hydrolysis rates than unsubstituted benzoyl derivatives, balancing stability and reactivity in synthetic pathways .

Biological Activity

3-(2,5-Dimethylbenzoyl)-4-methylpyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

The compound is characterized by the presence of a pyridine ring substituted with a 2,5-dimethylbenzoyl group and a methyl group. The synthesis typically involves Friedel-Crafts acylation reactions, which can be catalyzed using Lewis acids like aluminum chloride under controlled conditions to ensure high yield and purity.

Synthetic Route

  • Starting Materials : 2,5-dimethylbenzoyl chloride and 4-methylpyridine.
  • Reaction Conditions : Anhydrous conditions, often utilizing solvents such as dichloromethane.
  • Yield Optimization : Continuous flow reactors can enhance efficiency in industrial settings.

Biological Activity Overview

The biological activity of this compound has not been extensively documented, but preliminary studies suggest several potential therapeutic applications.

The exact mechanism of action remains largely undefined; however, it is hypothesized that the compound may interact with various molecular targets such as enzymes or receptors, potentially modulating their activity.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparative analysis with related pyridine derivatives is essential.

Compound NameStructure FeaturesKnown Biological Activity
2-AcetylpyridineAcetyl group at the 2-positionAntimicrobial properties
3-PyridinecarboxaldehydeAldehyde at the 3-positionAnti-inflammatory effects
4-MethylpyridineMethyl group at the 4-positionNeuroprotective effects

Case Studies and Research Findings

  • Inhibition Studies : Similar pyridine derivatives have shown that structural modifications can enhance biological activity. For instance, compounds with additional functional groups exhibited improved potency against various cancer cell lines compared to simpler structures.
  • Biodistribution Studies : While specific studies on this compound are lacking, related compounds have demonstrated targeted accumulation in relevant tissues during biodistribution studies in animal models.
  • Synthetic Pathway Exploration : Research into the synthesis of related pyridine derivatives has revealed insights into optimizing yields and purity. These findings could be beneficial for scaling up production for future biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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